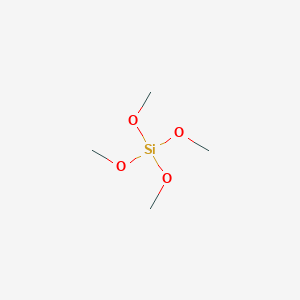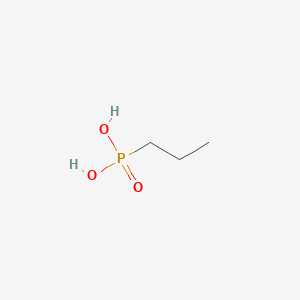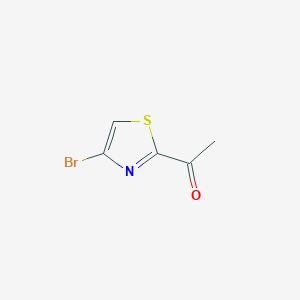
2-(Azidomethyl)benzonitril
Übersicht
Beschreibung
2-(Azidomethyl)benzonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of benzonitrile, where an azidomethyl group is attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a precursor for triazole derivatives.
Biology: Employed in the study of biological systems through bioorthogonal chemistry, where it can be used to label biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and ability to form stable compounds.
Wirkmechanismus
Target of Action
2-(Azidomethyl)benzonitrile is primarily used in the synthesis of benzazepine derivatives, which are known to act as histamine H3 antagonists . Histamine H3 receptors are primarily found in the central nervous system and play a crucial role in neurotransmission .
Mode of Action
It is known to be an intermediate in the synthesis of 2-cyanobenzylamine acetic acid salt, which is used in the preparation of benzazepine derivatives . These derivatives act as histamine H3 antagonists, blocking the action of histamine at the H3 receptor sites, thereby affecting neurotransmission .
Biochemical Pathways
They can affect cognition, learning, memory, and nociception, and have implications in conditions like schizophrenia and sleep disorders .
Pharmacokinetics
It is soluble in dichloromethane , which suggests that it may have good bioavailability.
Result of Action
As an intermediate in the synthesis of benzazepine derivatives, it contributes to the antagonistic action on histamine h3 receptors . This can result in changes in neurotransmission and potentially influence various neurological functions .
Biochemische Analyse
Biochemical Properties
It is known to interact with various enzymes and proteins during its role as an intermediate in the synthesis of benzazepine derivatives . The nature of these interactions is largely dependent on the specific biochemical reactions involved in the synthesis process.
Cellular Effects
The cellular effects of 2-(Azidomethyl)benzonitrile are not well-documented. As an intermediate in the synthesis of benzazepine derivatives, it may indirectly influence cell function. Benzazepine derivatives are known to act as histamine H3 antagonists, which can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in the synthesis of benzazepine derivatives, which involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be used as an intermediate in the synthesis of benzazepine derivatives . This suggests that its effects may change over time as it is converted into other compounds.
Metabolic Pathways
It is known to be an intermediate in the synthesis of benzazepine derivatives .
Transport and Distribution
As an intermediate in the synthesis of benzazepine derivatives, it may be transported and distributed as part of this process .
Subcellular Localization
As an intermediate in the synthesis of benzazepine derivatives, it may be localized to specific compartments or organelles as part of this process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Azidomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-(bromomethyl)benzonitrile with sodium azide in a solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields the desired azide compound.
Industrial Production Methods: While specific industrial production methods for 2-(Azidomethyl)benzonitrile are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Azidomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: The parent compound, lacking the azidomethyl group.
2-(Bromomethyl)benzonitrile: A precursor in the synthesis of 2-(Azidomethyl)benzonitrile.
2-(Hydroxymethyl)benzonitrile: Another derivative with different reactivity.
Uniqueness: 2-(Azidomethyl)benzonitrile is unique due to the presence of the azide group, which imparts distinct reactivity compared to other benzonitrile derivatives. The azide group allows for versatile chemical transformations, such as cycloaddition and reduction, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-(azidomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-7-3-1-2-4-8(7)6-11-12-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXXTVEVDAOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309845 | |
| Record name | 2-(Azidomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40508-03-0 | |
| Record name | 2-(Azidomethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40508-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Azidomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














